
氯丙嗪-13C,d3 盐酸盐
描述
Chlorpromazine-13C,d3 Hydrochloride is a variant of Chlorpromazine, a phenothiazine antipsychotic used to treat various conditions such as nausea, vomiting, preoperative anxiety, schizophrenia, bipolar disorder, and severe behavioral problems in children . It is a dimethylamine derivative of phenothiazine .
Molecular Structure Analysis
The molecular formula of Chlorpromazine is C17H19ClN2S . The structure includes a phenothiazine ring, which is thought to contribute to its antipsychotic properties .Chemical Reactions Analysis
Chlorpromazine is extensively metabolized in the liver by demethylation (followed by glucuronide conjugation) and amine oxidation to active and inactive metabolites .Physical and Chemical Properties Analysis
Chlorpromazine is a white or creamy white crystalline powder . Its melting point is 193-195°C . The molecular weight of Chlorpromazine is 355.3251 .科学研究应用
神经学研究
氯丙嗪-13C,d3 盐酸盐用于神经学研究。 它是神经学研究化学品和分析标准的一部分 . 这些标准用于高度准确和可靠的数据分析 .
核磁共振波谱学研究
已对氯丙嗪碱和盐酸盐以及相关吩噻嗪类似物进行了高分辨率质子和碳-13 核磁共振波谱学研究 . 这有助于了解这些化合物的结构和行为 .
水中聚集研究
氯丙嗪盐酸盐的负染电子显微照片显示了胶束在水中的聚集 . 这对于理解该化合物在水溶液中的行为很重要 .
紫外线照射实验
在紫外线照射下,观察到氯丙嗪盐酸盐胶束中质子线的选择性展宽 . 这提供了对该化合物光化学行为的见解 .
代谢机制阐明
已经进行理论研究以阐明氯丙嗪的代谢机制 . 计算结果表明,N 14-脱甲基化是氯丙嗪最热力学和动力学上有利的代谢途径,其次是S5-氧化
作用机制
Target of Action
Chlorpromazine-13C,d3 Hydrochloride primarily targets dopaminergic receptors in the brain, specifically the subtypes D1, D2, D3, and D4 . It also interacts with serotonergic receptors (5-HT1 and 5-HT2) , exhibiting anxiolytic, antidepressive, and antiaggressive properties .
Mode of Action
Chlorpromazine-13C,d3 Hydrochloride acts as an antagonist on its primary targets, blocking the dopaminergic and serotonergic receptors . This blocking action leads to a long-term adaptation by the brain, which is thought to be responsible for its antipsychotic actions . It also exhibits a strong alpha-adrenergic blocking effect and depresses the release of hypothalamic and hypophyseal hormones .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. By blocking dopaminergic receptors, it influences the mesolimbic pathway, which is associated with reward mechanisms and behavior . Its interaction with serotonergic receptors affects mood regulation .
Pharmacokinetics
Chlorpromazine-13C,d3 Hydrochloride is rapidly and virtually completely absorbed, but it undergoes extensive first-pass metabolism, resulting in a low percentage of the compound reaching the systemic circulation intact . It exhibits multicompartmental pharmacokinetics, with a wide between-subject variability in half-life, volume of distribution, and mean residence time .
Result of Action
The molecular and cellular effects of Chlorpromazine-13C,d3 Hydrochloride’s action are primarily seen in its antipsychotic properties. It is used to treat conditions like schizophrenia, bipolar disorder, and severe behavioral problems in children . It also exerts sedative and antiemetic activity .
安全和危害
生化分析
Biochemical Properties
Chlorpromazine-13C,d3 Hydrochloride interacts with various enzymes and proteins in the body. It acts as an antagonist on different postsynaptic receptors, including dopaminergic-receptors (subtypes D1, D2, D3, and D4) and serotonergic-receptors (5-HT1 and 5-HT2) .
Cellular Effects
Chlorpromazine-13C,d3 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by blocking dopamine receptors, which leads to long-term adaptation by the brain . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Chlorpromazine-13C,d3 Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an antagonist on different postsynaptic receptors, blocking their activity and leading to various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorpromazine-13C,d3 Hydrochloride change over time. After a single oral dose, Chlorpromazine begins to appear in the systemic circulation after a mean lag time of 0.4 hr and continues to be absorbed for approximately 2.9 hr . The mean half-lives of the distribution and elimination phases were 1.63 and 17.7 hr, respectively .
Dosage Effects in Animal Models
The effects of Chlorpromazine-13C,d3 Hydrochloride vary with different dosages in animal models. It is used to treat a variety of conditions, including schizophrenia, nausea, vomiting, preoperative anxiety, and severe behavioral problems in children . The specific dosage effects in animal models are not mentioned in the available resources.
Metabolic Pathways
Chlorpromazine-13C,d3 Hydrochloride is involved in several metabolic pathways. The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine is N14-demethylation, followed by S5-oxidation . Mono-N-desmethylchlorpromazine is the most feasible Chlorpromazine metabolite, which can occur further demethylation to form di-N-desmethylchlorpromazine .
Subcellular Localization
It is known that Chlorpromazine perturbs the subcellular localization of certain mutated receptor tyrosine kinases (MT-RTKs), thereby blocking their signaling .
属性
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1+1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMERQALIEGJT-SPZGMPHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



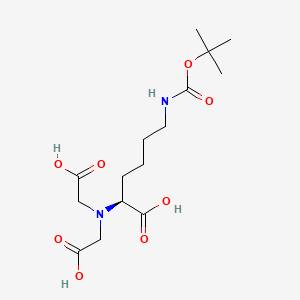
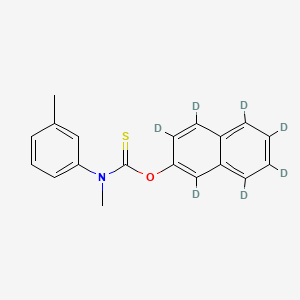
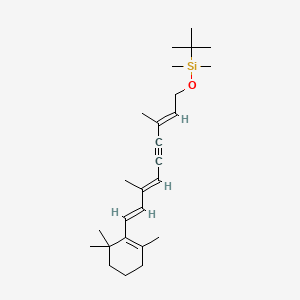
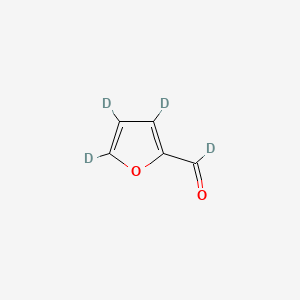
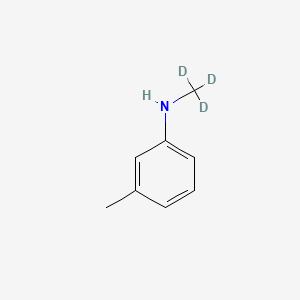
![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)


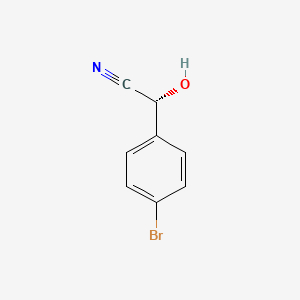
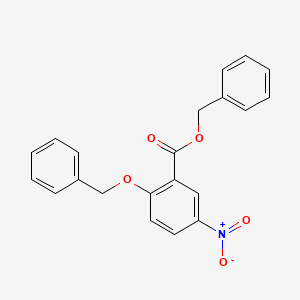
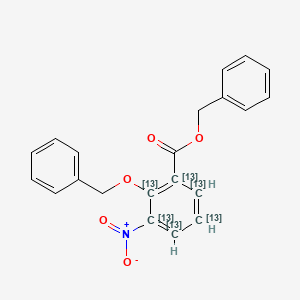
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)
